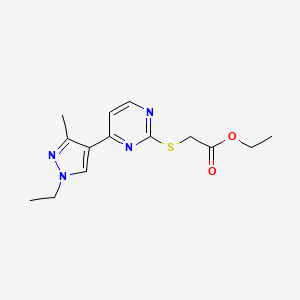

Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate

Description

Properties

IUPAC Name |

ethyl 2-[4-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2S/c1-4-18-8-11(10(3)17-18)12-6-7-15-14(16-12)21-9-13(19)20-5-2/h6-8H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFYXLWEVNXKSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C2=NC(=NC=C2)SCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate typically involves multi-step organic reactions. One common method includes:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 1-ethyl-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

Pyrimidine Ring Synthesis: The pyrimidine ring is often synthesized separately through a condensation reaction involving suitable precursors like 2-aminopyrimidine.

Thioether Linkage Formation: The pyrazole and pyrimidine rings are then linked via a thioether bond. This step usually involves the reaction of a thiol group with a halogenated intermediate.

Esterification: Finally, the ethyl acetate group is introduced through an esterification reaction, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Thioacetate Ester

The ethyl thioacetate moiety (-S-CH2-COOEt) is susceptible to hydrolysis under acidic or basic conditions:

-

Base-mediated saponification : Reaction with aqueous NaOH or KOH cleaves the ester to yield the corresponding carboxylic acid (e.g., 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid ) .

-

Acid hydrolysis : HCl or H2SO4 in ethanol/water may yield the same product but with slower kinetics .

Example Reaction:

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidin-2-yl group’s electron-deficient nature enables nucleophilic substitution at position 4 or 6 (if substituted). For example:

-

Amination : Reaction with amines (e.g., methylamine, hydrazine) under microwave irradiation or reflux conditions replaces substituents on the pyrimidine ring. This is observed in analogous pyrimidinones .

-

Suzuki coupling : If a halogen (e.g., Cl, Br) is present at position 4 or 6, cross-coupling with boronic acids (e.g., phenylboronic acid) can form biaryl derivatives .

Table 1: Substitution Reactions of Pyrimidine-Thioacetate Derivatives

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Amination | Hydrazine hydrate, EtOH, reflux | Hydrazinyl-pyrimidine derivative | |

| Suzuki Coupling | Pd(dppf)Cl2, K3PO4, dioxane/H2O, 120°C | Biaryl-pyrimidine compound |

Functionalization of the Pyrazole Ring

The 1-ethyl-3-methylpyrazole substituent can undergo further modifications:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of pyrimidine and pyrazole can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

The compound's structural components may also contribute to its anticancer activity. Compounds that share a similar scaffold have been reported to modulate protein kinase activity, which is crucial in cancer cell proliferation. For example, certain derivatives have demonstrated the ability to inhibit cyclin-dependent kinases (CDKs), leading to reduced cell growth in cancerous cell lines .

Enzyme Inhibition

This compound may act as an enzyme inhibitor, particularly against cytochrome P450 enzymes involved in drug metabolism. This property makes it a candidate for further exploration in drug design and development .

Mechanism of Action Studies

The compound's interaction with biological targets is an area of active research. Understanding how it binds to enzymes or receptors can provide insights into its therapeutic potential. Studies focusing on structure–activity relationships (SAR) have revealed that modifications to the compound can significantly alter its biological activity, indicating a pathway for optimizing efficacy .

In Vivo Studies

Preclinical studies involving animal models are essential for assessing the pharmacokinetics and pharmacodynamics of this compound. Research has shown promising results in terms of bioavailability and therapeutic effects when administered in vivo, paving the way for clinical trials .

Synthesis of Novel Materials

This compound can serve as a building block for synthesizing new materials with tailored properties. Its unique molecular structure allows for modifications that can enhance material characteristics such as solubility, stability, and reactivity.

Application in Drug Delivery Systems

The compound's properties may also lend themselves to applications in drug delivery systems, where it could be used to improve the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in developing formulations for targeted therapy .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various derivatives of pyrazole compounds against resistant bacterial strains. The findings indicated that certain modifications to the ethyl thioacetate moiety enhanced antimicrobial activity significantly compared to standard treatments .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that compounds similar to this compound effectively inhibited the proliferation of cancer cells by targeting specific CDKs. These results support further investigation into its potential as an anticancer agent .

Mechanism of Action

The mechanism by which Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s analogs differ in substituents on the pyrimidine or pyrazole rings, significantly altering their properties:

Physicochemical Properties

- Lipophilicity : The 1-ethyl-3-methylpyrazole group in the target compound provides moderate logP values (~2.5–3.0), favoring membrane permeability. In contrast, chlorophenyl-substituted analogs show higher logP (~3.5), increasing bioavailability challenges .

- Solubility : Dimethylpyrazole analogs demonstrate improved aqueous solubility (e.g., ~50 µg/mL) compared to ethyl-methyl derivatives (~20 µg/mL) .

Biological Activity

Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological potentials, and biological mechanisms, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

| Property | Value |

|---|---|

| Molecular Formula | C15H17F3N4O2S |

| CAS Number | 1002535-18-3 |

| Molar Mass | 374.38 g/mol |

The compound features a thioether linkage and a pyrazole ring, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with appropriate carbonyl compounds.

- Thioether Formation : The thioether moiety is introduced via nucleophilic substitution reactions involving thiols and halides.

- Esterification : Ethyl acetate is used in the final step to form the ester linkage.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various pathogenic bacteria and fungi, revealing:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Candida albicans | 15 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. Specifically, it has shown significant cytotoxic effects on breast cancer cell lines (MCF7 and MDA-MB231), with mechanisms involving apoptosis induction through the activation of caspase pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzyme active sites, potentially inhibiting their function.

- Cell Cycle Arrest : It has been reported to induce G2/M phase arrest in cancer cells, leading to increased apoptosis .

- Antioxidant Activity : The presence of the pyrazole ring contributes to its ability to scavenge free radicals, thus reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have highlighted the potential applications of Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-y)pyrimidin)-thio)acetate:

- Anticancer Efficacy : A study demonstrated that this compound significantly reduced tumor growth in xenograft models without notable side effects .

- Antimicrobial Evaluation : In another study, derivatives of this compound were synthesized and tested for their antibacterial properties, showing promising results against resistant strains .

Q & A

Q. What are the established synthetic methodologies for Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate?

The compound is synthesized via nucleophilic substitution reactions. A typical route involves:

- Step 1: Reaction of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in anhydrous acetone or DMF at 60–80°C for 6–12 hours .

- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the product with >85% purity.

Key Considerations: - Steric hindrance from the pyrazole substituents may reduce reaction efficiency; optimizing molar ratios (e.g., 1:1.2 thiol:chloroacetate) improves yields .

- Alternative routes include coupling pyrimidine-thiol derivatives with pre-functionalized acetates under phase-transfer conditions .

Q. How is the compound characterized structurally and spectroscopically?

Post-synthesis characterization employs:

- 1H/13C NMR: Peaks for the ethyl ester (δ ~4.1–4.3 ppm for CH₂, δ ~1.2–1.4 ppm for CH₃), pyrimidine (δ ~8.3–8.5 ppm), and pyrazole (δ ~2.5 ppm for CH₃) .

- HRMS: Molecular ion [M+H]⁺ matches theoretical mass (C₁₅H₁₉N₄O₂S: 319.12 g/mol) .

- X-ray crystallography (if applicable): SHELX software (e.g., SHELXL-2018) refines crystal structures, though no crystallographic data for this specific compound is reported in the literature .

Q. Table 1: Representative NMR Data

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Pyrimidine C-H | 8.4 | Singlet | |

| Pyrazole CH₃ | 2.5 | Singlet | |

| Ethyl ester OCH₂CH₃ | 4.2 | Quartet |

Advanced Research Questions

Q. What strategies optimize reaction yields and purity in large-scale synthesis?

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group compared to acetone, reducing side reactions .

- Catalytic Additives: KI (10 mol%) accelerates SN2 displacement in chloroacetate coupling .

- Purification: Gradient elution (hexane → ethyl acetate) minimizes co-elution of byproducts (e.g., disulfides) .

Q. Table 2: Yield Comparison Under Varied Conditions

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetone | K₂CO₃ | 60 | 72 |

| DMF | K₂CO₃/KI | 80 | 89 |

| THF | NaH | 50 | 65 |

Q. How does the thioacetate moiety influence reactivity in downstream modifications?

The thioether (-S-) and ester (-COOEt) groups enable:

- Oxadiazole Formation: Reaction with hydrazine hydrate forms hydrazide intermediates, which cyclize with CS₂/KOH to yield 1,3,4-oxadiazole derivatives for biological screening .

- S-Alkylation: Reactivity with alkyl halides introduces substituents at the sulfur atom, altering electronic properties for structure-activity relationship (SAR) studies .

Q. What computational tools predict biological targets or pharmacokinetic properties?

- Docking Studies: Pyrazole-pyrimidine hybrids show affinity for kinases (e.g., EGFR) using AutoDock Vina; the thioacetate linker may enhance membrane permeability .

- ADMET Prediction: Software like SwissADME estimates moderate bioavailability (LogP ~2.8) but potential CYP3A4-mediated metabolism .

Contradictions and Open Challenges

- Stereochemical Outcomes: Competing pathways in S-alkylation (e.g., thiophilic vs. oxyphilic attack) require mechanistic studies via DFT calculations .

- Biological Data Gaps: While pyrazole-pyrimidine analogs exhibit antiproliferative activity (IC₅₀ ~10 µM in MCF-7 cells), specific data for this compound remains unpublished .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.